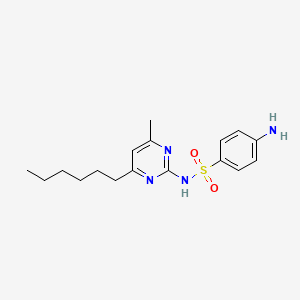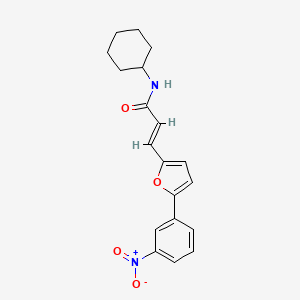
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is a heterocyclic compound with the molecular formula C21H22N2. It is a member of the pyrazole family, characterized by a nitrogen-based hetero-aromatic ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole typically involves the reaction of cyclooctanone with hydrazine hydrate and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazole derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Indazole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazoline: A related compound with a similar structure and potential pharmacological properties.
Uniqueness
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is unique due to its specific ring structure and the presence of two phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
30492-98-9 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-diphenyl-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazole |
InChI |
InChI=1S/C21H22N2/c1-2-10-16-20-19(15-9-1)21(23-22-20,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
FJWOHVDECYKNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(N=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


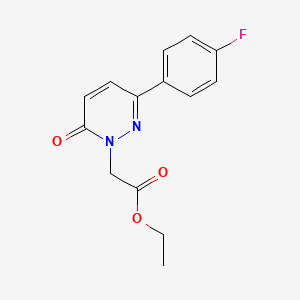
![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)

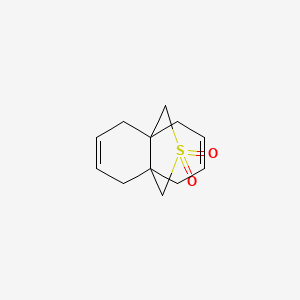


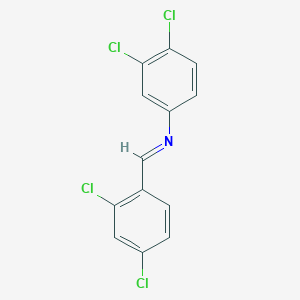
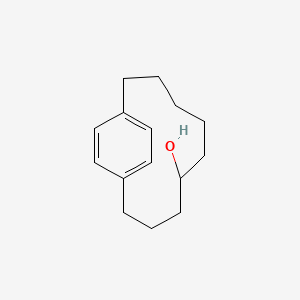
![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

